4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine
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Overview
Description
4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine is a heterocyclic compound that features both pyrazole and pyridine rings.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors .
Mode of Action
It is known that the pyrazole ring structure, which is present in this compound, is often involved in hydrogen bonding with its target, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in inflammation, tumor growth, and bacterial infections .
Pharmacokinetics
The compound’s solubility and stability suggest that it could potentially be well-absorbed and distributed in the body .
Result of Action
Compounds with similar structures have been reported to have various biological activities, such as anti-inflammatory, antitumor, and antibacterial effects .
Biochemical Analysis
Biochemical Properties
The ligands of 4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . These ligands provide one pyrazole sp 2 -nitrogen, one pyridine sp 2 -nitrogen, and one amine sp 3 -nitrogen, which were capable of coordinating to the metal .
Cellular Effects
Pyrazoline derivatives, a related class of compounds, have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine typically involves the reaction of 3,4-dimethyl-1H-pyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antileishmanial and antimalarial activities.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-1H-pyrazole: A simpler pyrazole derivative.
2-aminopyridine: A simpler pyridine derivative.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole: A boronic ester derivative of pyrazole.
Uniqueness
4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine is unique due to its combined pyrazole and pyridine rings, which confer distinct chemical properties and biological activities. This dual-ring structure allows for versatile reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-(3,4-dimethylpyrazol-1-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-6-14(13-8(7)2)9-3-4-12-10(11)5-9/h3-6H,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETCJUICMFXEIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C)C2=CC(=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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